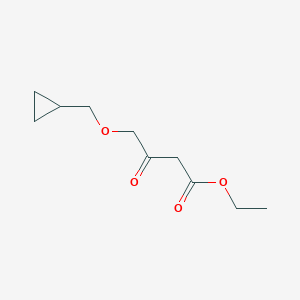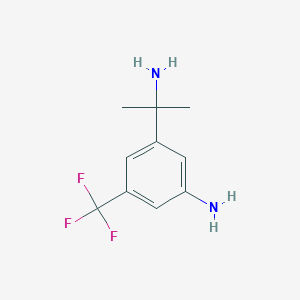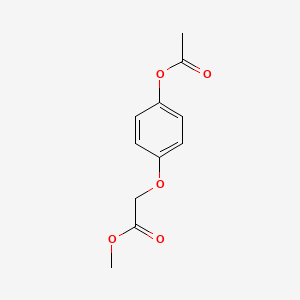
(R)-3-(Pyrrolidin-1-ylmethyl)thiomorpholine
Descripción general
Descripción
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine is a heterocyclic compound that features both pyrrolidine and thiomorpholine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine typically involves the reaction of thiomorpholine with a pyrrolidine derivative. One common method is the nucleophilic substitution reaction where thiomorpholine reacts with a pyrrolidinylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ microreactor systems that allow for precise control over reaction conditions, leading to more efficient and scalable production processes.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the nitrogen or sulfur functionalities.
Substitution: Both the pyrrolidine and thiomorpholine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified nitrogen or sulfur functionalities.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of ®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-pyrrolidin-1-ylbenzoate: Another compound featuring a pyrrolidine ring, used in similar applications.
N-pyridin-2-yl carbamates: Compounds with similar structural features and applications in medicinal chemistry.
Uniqueness
®-3-(Pyrrolidin-1-ylmethyl)thiomorpholine is unique due to the presence of both pyrrolidine and thiomorpholine rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H18N2S |
|---|---|
Peso molecular |
186.32 g/mol |
Nombre IUPAC |
(3R)-3-(pyrrolidin-1-ylmethyl)thiomorpholine |
InChI |
InChI=1S/C9H18N2S/c1-2-5-11(4-1)7-9-8-12-6-3-10-9/h9-10H,1-8H2/t9-/m1/s1 |
Clave InChI |
KGGYRSFDOTUMNB-SECBINFHSA-N |
SMILES isomérico |
C1CCN(C1)C[C@@H]2CSCCN2 |
SMILES canónico |
C1CCN(C1)CC2CSCCN2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 14-(2-chlorophenyl)-11-oxo-8-thia-5,10,13-triazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),13-triene-5-carboxylate](/img/structure/B8377590.png)



![4-Fluoro-2-(hydroxymethyl)-6-[(phenylmethyl)oxy]phenol](/img/structure/B8377620.png)









